molecular formula C12H22N2O3 B13183746 Ethyl 1-(2-aminobutanoyl)piperidine-4-carboxylate

Ethyl 1-(2-aminobutanoyl)piperidine-4-carboxylate

Cat. No.: B13183746
M. Wt: 242.31 g/mol
InChI Key: NWDCZFAIOVDKFL-UHFFFAOYSA-N
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Description

Ethyl 1-(2-aminobutanoyl)piperidine-4-carboxylate is a chemical compound with the molecular formula C12H22N2O3 and a molecular weight of 242.31 g/mol . This compound is primarily used for research purposes and has various applications in scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(2-aminobutanoyl)piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with ethyl esters. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction .

Industrial Production Methods

The process would include steps for purification and quality control to ensure the compound meets research-grade standards .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2-aminobutanoyl)piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Ethyl 1-(2-aminobutanoyl)piperidine-4-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in studies involving enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for Ethyl 1-(2-aminobutanoyl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-(2-aminobutanoyl)piperidine-4-carboxylate is unique due to its specific structure, which allows for a range of chemical reactions and applications not possible with simpler analogs. Its versatility makes it valuable in various fields of research .

Properties

Molecular Formula

C12H22N2O3

Molecular Weight

242.31 g/mol

IUPAC Name

ethyl 1-(2-aminobutanoyl)piperidine-4-carboxylate

InChI

InChI=1S/C12H22N2O3/c1-3-10(13)11(15)14-7-5-9(6-8-14)12(16)17-4-2/h9-10H,3-8,13H2,1-2H3

InChI Key

NWDCZFAIOVDKFL-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)N1CCC(CC1)C(=O)OCC)N

Origin of Product

United States

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